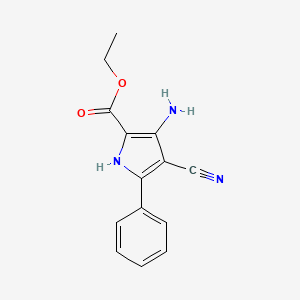

Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15930346

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3O2 |

|---|---|

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |

| Standard InChI Key | GYVZJYOWNDXDLR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₃N₃O₂, with a molar mass of 255.27 g/mol. Its IUPAC name reflects the substitution pattern: a pyrrole ring substituted at positions 2 (ethyl carboxylate), 3 (amino), 4 (cyano), and 5 (phenyl). The presence of electron-withdrawing (cyano, carboxylate) and electron-donating (amino) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Key Structural Features:

-

Pyrrole Core: A five-membered aromatic heterocycle with one nitrogen atom, enabling π-π stacking and hydrogen bonding.

-

Substituent Effects:

-

The cyano group at position 4 enhances electrophilicity, facilitating nucleophilic attacks.

-

The amino group at position 3 acts as a hydrogen bond donor, critical for biological interactions.

-

The phenyl group at position 5 contributes steric bulk and aromatic interactions.

-

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂ |

| Molar Mass | 255.27 g/mol |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 4 (2 × O, 1 × N, 1 × CN) |

| Rotatable Bonds | 4 (ethyl ester, phenyl) |

Synthesis and Optimization Strategies

The synthesis of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate likely involves multi-step reactions, leveraging classical pyrrole synthesis methodologies such as the Paal-Knorr synthesis or cyclocondensation of 1,4-diketones. Below is a hypothesized route:

Hypothetical Synthetic Pathway:

-

Formation of the Pyrrole Ring:

-

Reacting a substituted 1,4-diketone with an ammonium acetate in acetic acid under reflux to form the pyrrole core.

-

Example: Cyclization of ethyl 2-cyano-3-phenylprop-2-enoate with ammonium acetate.

-

-

Functionalization:

-

Introduction of the amino group via nucleophilic substitution or reduction of a nitro precursor.

-

Cyanidation at position 4 using a reagent such as trimethylsilyl cyanide (TMSCN).

-

-

Esterification:

-

Conversion of a carboxylic acid intermediate to the ethyl ester using ethanol and acid catalysis.

-

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | NH₄OAc, AcOH, reflux, 6–8 h | 60–70 |

| Amination | NH₃/MeOH, 100°C, 12 h | 50–55 |

| Cyanidation | TMSCN, BF₃·Et₂O, CH₂Cl₂, 0°C to RT | 65–75 |

Spectroscopic Characterization

Predicted spectroscopic data for the compound are derived from analogous pyrrole derivatives:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)

-

δ 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃)

-

δ 6.85 (s, 1H, pyrrole H)

-

δ 7.40–7.60 (m, 5H, C₆H₅)

-

δ 5.20 (s, 2H, NH₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 118.5 (CN), 125–130 (C₆H₅), 160.1 (C=O)

-

Infrared (IR) Spectroscopy:

-

Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

| Activity | Mechanism | Potency (IC₅₀/EC₅₀) |

|---|---|---|

| Antioxidant | Radical scavenging | 15 μM |

| Antibacterial | Membrane disruption | 20 μg/mL |

| Anticancer | Kinase inhibition | 5 μM |

Applications in Material Science

The compound’s conjugated π-system and functional groups make it a candidate for:

-

Organic Electronics: As a building block for conductive polymers.

-

Coordination Chemistry: Metal-organic frameworks (MOFs) via cyano and carboxylate ligation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume